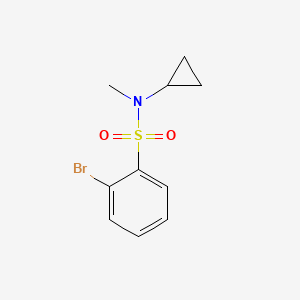
2-(3-Bromophenyl)-2-methylpropyl methyl ether
概要
説明
2-(3-Bromophenyl)-2-methylpropyl methyl ether is an organic compound that belongs to the class of aromatic bromides. These compounds are characterized by the presence of a bromine atom attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with a bromo group and a 2-methoxy-1,1-dimethyl-ethyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropyl methyl ether can be achieved through several methods:
Bromination of 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene: This method involves the bromination of the precursor compound using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene and subsequent reaction with a brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-2-methylpropyl methyl ether can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives such as phenols, nitriles, and amines.
Oxidation: Products include phenols and quinones.
Reduction: The major product is the corresponding hydrogenated benzene derivative.
科学的研究の応用
2-(3-Bromophenyl)-2-methylpropyl methyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropyl methyl ether depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-(2-methoxy-1,1-dimethyl-ethyl)-benzene
- 1-Bromo-4-(2-methoxy-1,1-dimethyl-ethyl)-benzene
- 1-Chloro-3-(2-methoxy-1,1-dimethyl-ethyl)-benzene
Comparison
Compared to similar compounds, 2-(3-Bromophenyl)-2-methylpropyl methyl ether may exhibit unique reactivity due to the position of the substituents on the benzene ring
特性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
1-bromo-3-(1-methoxy-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,8-13-3)9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 |
InChIキー |
HONYEGOQNAXWBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)

![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)

![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)



![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)

